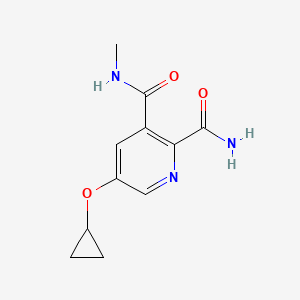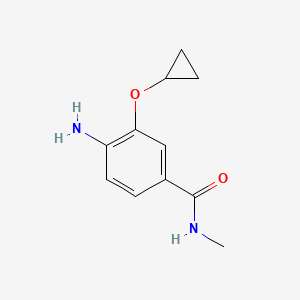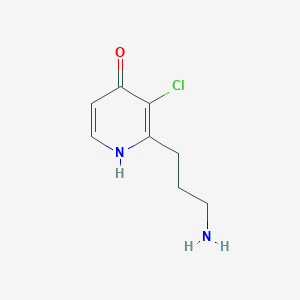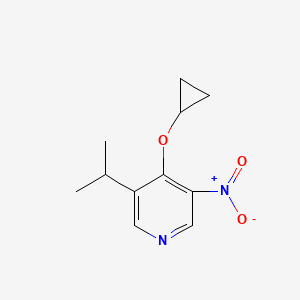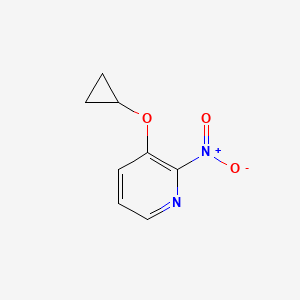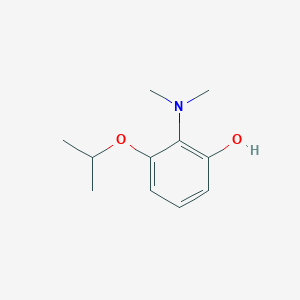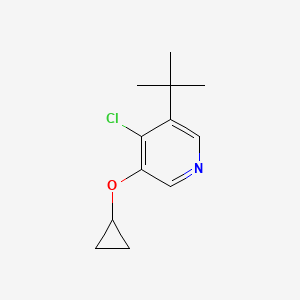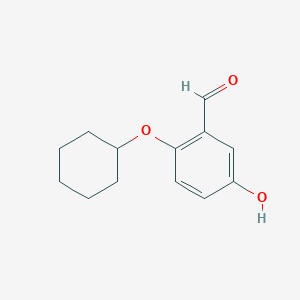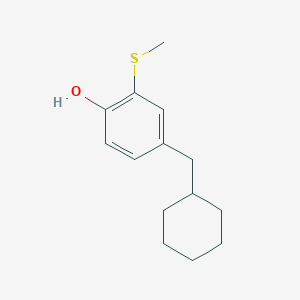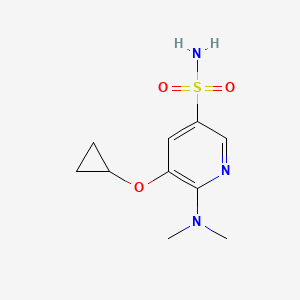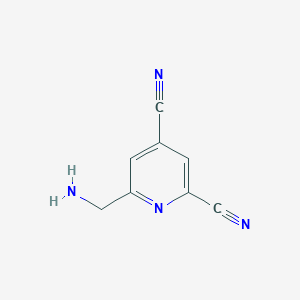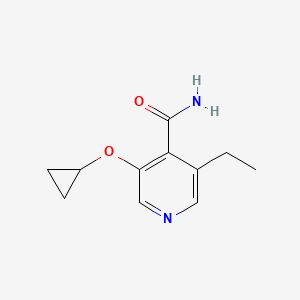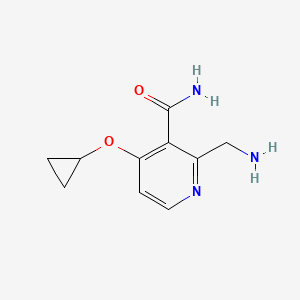
2-(Aminomethyl)-4-cyclopropoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-cyclopropoxynicotinamide is an organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of an aminomethyl group attached to the 2-position and a cyclopropoxy group attached to the 4-position of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-cyclopropoxynicotinamide can be achieved through several synthetic routes. One common method involves the reaction of 4-cyclopropoxynicotinic acid with aminomethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-cyclopropoxynicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aminomethyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamides.
Scientific Research Applications
2-(Aminomethyl)-4-cyclopropoxynicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-cyclopropoxynicotinamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropoxy group may enhance the compound’s stability and binding affinity to target proteins. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but lacks the cyclopropoxy group.
4-Cyclopropoxynicotinic acid: Similar structure but lacks the aminomethyl group.
2-(Aminomethyl)-4-methoxynicotinamide: Similar structure with a methoxy group instead of a cyclopropoxy group.
Uniqueness
2-(Aminomethyl)-4-cyclopropoxynicotinamide is unique due to the presence of both the aminomethyl and cyclopropoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(aminomethyl)-4-cyclopropyloxypyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c11-5-7-9(10(12)14)8(3-4-13-7)15-6-1-2-6/h3-4,6H,1-2,5,11H2,(H2,12,14) |
InChI Key |
KUQAMRHLWLMWKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)CN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


